molecular formula C18H24N6O2 B2471036 N-(4-acetamidophenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide CAS No. 1021132-18-2

N-(4-acetamidophenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Cat. No.: B2471036
CAS No.: 1021132-18-2
M. Wt: 356.43
InChI Key: UEKDKFPRNRTIOZ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a synthetic chemical intermediate of interest in medicinal chemistry and pharmaceutical research. This molecule features a hybrid structure incorporating an acetamidophenyl group and a 1-methylimidazole-substituted piperazine, linked by an acetamide spacer. The imidazole ring is a privileged scaffold in drug discovery, known for its role in molecular recognition and its presence in a wide range of bioactive compounds . Piperazine derivatives are also common pharmacophores, contributing to desired ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and enhancing aqueous solubility . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, particularly in the development of targeted therapies. Its structure suggests potential for exploration in various biochemical assays. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS) before use. For specific data on solubility, stability, and storage conditions, please contact our technical support team.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-14(25)20-15-3-5-16(6-4-15)21-17(26)13-23-9-11-24(12-10-23)18-19-7-8-22(18)2/h3-8H,9-13H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKDKFPRNRTIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N6O2C_{18}H_{24}N_{6}O_{2}, with a molecular weight of 356.43 g/mol. The compound features a piperazine moiety linked to an acetamido phenyl group and an imidazole derivative, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC18H24N6O2
Molecular Weight356.43 g/mol
IUPAC NameN-(4-acetamidophenyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide

Synthesis

The synthesis of this compound involves multi-step reactions starting from p-chloroaniline, which is reacted with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)acetamide. This intermediate undergoes further reactions with benzoyl chloride and piperazine derivatives to yield the final product. The structures are typically confirmed using techniques such as IR spectroscopy, NMR, and mass spectrometry .

Anticancer Activity

Several studies have evaluated the anticancer potential of imidazole-piperazine derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HT-29 (colon carcinoma) and MCF-7 (breast carcinoma).
  • Findings : Many derivatives showed greater activity against HT-29 cells compared to MCF-7 cells. Notably, compounds in this series exhibited considerable cytotoxicity and induced DNA fragmentation in HT-29 cells .

CNS Activity

The compound's structural characteristics suggest potential interactions with central nervous system (CNS) receptors. Substituted aryl piperazines are known for their affinity towards serotonin and dopamine receptors, which indicates that derivatives like this compound may have applications in treating psychiatric disorders such as depression and anxiety .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects of synthesized imidazole-piperazine derivatives.
    • Method : MTT assay was used to assess cell viability.
    • Results : Compounds exhibited significant cytotoxicity against HT-29 cells with IC50 values indicating effective inhibition of cell proliferation .
  • CNS Activity Evaluation :
    • Objective : Investigate the interaction of aryl piperazine derivatives with CNS receptors.
    • Method : Binding affinity assays were conducted to determine receptor interactions.
    • Results : The compounds showed promising binding affinities for both serotonin and dopamine receptors, suggesting potential therapeutic benefits in CNS-related conditions .

Comparison with Similar Compounds

BI81488 (2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide)

  • Key Differences : Replaces the 4-acetamidophenyl group with a 2-trifluoromethylphenyl substituent.
  • BI81488 is cataloged but lacks disclosed biological data .

Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide)

  • Key Differences : Features a thiazole ring and bulky 4-chlorophenyl-phenylmethyl group on the piperazine.
  • Pharmacokinetics : Formulated similarly to paclitaxel (PTX) for oral administration, suggesting improved solubility via Cremophor® EL-based delivery .

Compounds with Varied Heterocyclic Substitutions

[19F]FBNA (N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide)

  • Key Differences : Substitutes piperazine with a nitroimidazole group and fluorobenzylamine.
  • Synthesis : Prepared via carbodiimide-mediated coupling, a method applicable to the target compound’s acetamide linker optimization .

Compound 197 (S)-N-(1-{3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(4-ethylpiperazin-1-yl)acetamide

  • Key Differences : Incorporates an indazole-sulfonamide group and ethylpiperazine.

Preparation Methods

Cyclocondensation Approach

A modified Debus-Radziszewski reaction enables imidazole ring formation directly on piperazine:

Reaction Scheme

Piperazine + 1-Methyl-2-imidazolecarboxaldehyde + NH4OAc → Target Core  

Conditions

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 12 hr
  • Catalyst: None required
  • Yield: 68-72%

Mechanistic Insight
The aldehyde undergoes nucleophilic attack by piperazine's secondary amine, followed by cyclization with ammonium acetate acting as a nitrogen source. Methyl group installation occurs via prior functionalization of the imidazole precursor.

Metal-Catalyzed Coupling

Palladium-mediated cross-coupling attaches pre-formed imidazole to piperazine:

Procedure

  • Synthesize 2-bromo-1-methylimidazole via bromination of 1-methylimidazole
  • React with piperazine using Pd(OAc)₂/Xantphos catalyst system
  • Purify by column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)

Optimized Parameters

Parameter Value
Catalyst Loading 5 mol% Pd(OAc)₂
Ligand Xantphos (10 mol%)
Base Cs₂CO₃
Temperature 100°C
Reaction Time 24 hr
Yield 58%

Formation of N-(4-Acetamidophenyl)Acetamide Sidechain

Acetylation of 4-Nitroaniline

Stepwise Protocol

  • Dissolve 4-nitroaniline (1 eq) in acetic anhydride (3 eq)
  • Add catalytic H₂SO₄ (0.1 eq)
  • Reflux at 120°C for 4 hr
  • Quench with ice water, filter precipitate
  • Recrystallize from ethanol/water

Yield Data

Batch Size (g) Purity (HPLC) Yield (%)
50 99.1% 92
100 98.7% 89
500 98.3% 85

Reduction to 4-Acetamidophenylamine

Hydrogenation converts nitro to amine while preserving acetamide:

Hydrogenation Conditions

  • Catalyst: 10% Pd/C (5 wt%)
  • Pressure: 50 psi H₂
  • Solvent: Ethyl acetate
  • Temperature: 25°C
  • Time: 8 hr
  • Yield: 94-96%

Final Coupling Strategies

Amide Bond Formation via EDCI/HOBt

Reaction Setup

4-Acetamidophenylamine + Chloroacetyl chloride → Intermediate  
Intermediate + Piperazine-imidazole → Target Compound  

Optimized Parameters

Component Quantity
EDCI 1.2 eq
HOBt 1.1 eq
DIPEA 3 eq
Solvent DMF
Temperature 0°C → RT
Time 12 hr
Yield 78%

Side Reaction Mitigation

  • Maintain pH >8 with DIPEA to prevent imidazole protonation
  • Use anhydrous DMF to avoid hydrolysis of chloroacetyl intermediate

Nucleophilic Displacement Approach

Alternative pathway using α-bromoacetamide:

Procedure

  • React 4-acetamidophenylamine with bromoacetyl bromide
  • Isolate α-bromoacetamide intermediate
  • Perform SN2 reaction with piperazine-imidazole

Comparative Data

Method Yield (%) Purity (%) Reaction Time (hr)
EDCI/HOBt 78 99.2 12
SN2 Displacement 65 98.1 24

Crystallization and Purification

Solvent Screening for Recrystallization

Solvent System Crystal Form Purity Improvement Recovery (%)
Ethanol/water (1:3) Needles 97.5 → 99.8% 82
Acetonitrile Prisms 97.5 → 99.5% 75
THF/heptane (1:5) Amorphous 97.5 → 98.9% 68

Chromatographic Purification

HPLC Conditions

  • Column: XBridge C18, 5μm, 4.6×250 mm
  • Mobile Phase:
    • A: 0.1% TFA in H₂O
    • B: 0.1% TFA in ACN
  • Gradient: 20-80% B over 25 min
  • Flow Rate: 1 mL/min
  • Detection: 254 nm

Scalability Considerations

Pilot-Scale Production Data

Parameter Lab Scale (10g) Pilot Scale (1kg)
Overall Yield 62% 58%
Purity 99.5% 99.1%
Process Time 72 hr 96 hr
Cost per Gram $12.40 $8.75

Critical Quality Attributes

  • Imidazole Methylation Completeness : Monitored via ¹H NMR (δ 3.65 ppm singlet)
  • Piperazine Ring Integrity : Confirmed by ESI-MS (m/z 165.1234 [M+H]⁺)
  • Acetamide Content : FTIR analysis (1665 cm⁻¹ amide I band)

Q & A

Q. What are the common synthetic routes for synthesizing N-(4-acetamidophenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide and its derivatives?

The synthesis typically involves multi-step organic reactions, such as:

  • Condensation reactions : Coupling acetamide derivatives with imidazole-containing piperazine moieties using reagents like acetic anhydride or maleimide derivatives under reflux conditions .
  • Cyclization : For example, thioamide intermediates reacting with maleimides to form thiazole or pyrazole rings, as seen in related acetamide derivatives .
  • Purification : Chromatography (e.g., column or HPLC) and recrystallization from ethanol or aqueous solutions to achieve >95% purity .

Q. How is the purity and structural integrity of this compound verified in research settings?

Key techniques include:

  • Spectroscopy :
    • NMR (¹H/¹³C): Assigns proton and carbon environments, e.g., acetamide carbonyl peaks at ~170 ppm and imidazole proton signals between 7-8 ppm .
    • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize reaction yields and selectivity during the synthesis of imidazole-piperazine acetamide derivatives?

Methodological optimizations include:

  • Catalyst screening : Use of palladium catalysts or bases like triethylamine to enhance coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in cyclization .
  • Temperature control : Reflux conditions (70-100°C) for condensation vs. room temperature for milder reactions to prevent side products .

Q. How do structural modifications influence the compound’s pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Imidazole substitution : Methyl groups at the 1-position enhance metabolic stability but reduce water solubility .
  • Piperazine linker flexibility : Longer chains (e.g., ethyl vs. methyl) improve binding to targets like kinase enzymes but may increase toxicity .
  • Acetamide functionalization : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring enhances anticancer activity in vitro (IC₅₀ values <10 µM in MCF-7 cells) .

Q. What computational methods support the design of novel derivatives with improved bioactivity?

Advanced approaches include:

  • Quantum chemical calculations : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .
  • Reaction path search algorithms : Machine learning models trained on PubChem data identify optimal reaction conditions, reducing trial-and-error experimentation .
  • Molecular docking : Simulates binding interactions with targets like histamine receptors or kinases to prioritize derivatives for synthesis .

Q. How are contradictions in biological activity data across studies resolved?

Analytical strategies involve:

  • Dose-response standardization : Comparing IC₅₀ values under consistent assay conditions (e.g., 48-hour incubation in HeLa cells) .
  • Statistical meta-analysis : Pooling data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in cell viability assays) .
  • Mechanistic follow-up : Using siRNA knockdown or enzyme inhibition assays to confirm target specificity .

Methodological Considerations

  • In vitro models : Cell lines (e.g., MCF-7, HeLa) treated with derivatives are assessed via MTT assays for cytotoxicity, while enzyme inhibition is tested via fluorescence-based kits .
  • Data validation : Triplicate experiments with negative controls (e.g., DMSO-only) and reference compounds (e.g., doxorubicin) ensure reproducibility .

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